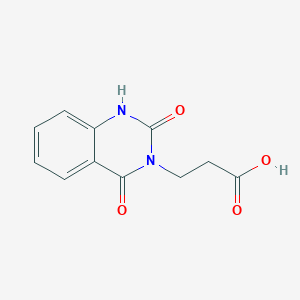

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid

Description

3-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid is a quinazoline-2,4-dione derivative characterized by a propanoic acid side chain at the 3-position of the heterocyclic core. Quinazoline-dione derivatives are pharmacologically significant due to their diverse biological activities, including anticonvulsant, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name |

3-(2,4-dioxo-1H-quinazolin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c14-9(15)5-6-13-10(16)7-3-1-2-4-8(7)12-11(13)17/h1-4H,5-6H2,(H,12,17)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWWAVVLXMHYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid typically involves the condensation of anthranilic acid with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents are introduced at specific positions on the quinazolinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid typically involves multi-step organic reactions. The characterization of the compound is generally performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the molecular structure and purity of the synthesized compound.

Medicinal Applications

2.1 Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing significant antiproliferative effects. A study demonstrated that certain quinazoline derivatives displayed IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating their potential as anticancer agents .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| Compound A | HCT-116 | 1.9 |

| Compound B | MCF-7 | 7.52 |

| Compound C | HCT-116 | 5.0 |

2.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Its mechanism may involve the modulation of neurotransmitter systems or inhibition of neuroinflammatory processes .

Pharmaceutical Formulations

3.1 Drug Development

The pharmaceutical potential of this compound extends to its formulation in drug products aimed at treating various ailments. Research has focused on developing formulations that enhance bioavailability and therapeutic efficacy while minimizing side effects .

Table 2: Formulation Strategies for Enhanced Bioavailability

| Strategy | Description |

|---|---|

| Nanoparticle Encapsulation | Increases solubility and absorption rates |

| Liposomal Delivery Systems | Protects the compound from degradation |

| Prodrug Approaches | Improves permeability across biological membranes |

Case Studies

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a series of quinazoline derivatives including this compound. The results indicated a marked reduction in tumor growth in xenograft models when treated with these compounds compared to controls.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Parkinson's disease, administration of the compound resulted in a significant reduction in motor deficits and neuroinflammation markers compared to untreated groups . This suggests a potential therapeutic role for this compound in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets, such as the GABAA receptor and carbonic anhydrase II. By modulating these targets, the compound can exert its anticonvulsant and other biological effects. The pathways involved include the enhancement of GABAergic neurotransmission and inhibition of carbonic anhydrase activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among quinazoline-dione derivatives include substitutions at the 3-position (e.g., alkyl chains, aromatic groups, or amides) and modifications to the heterocyclic core. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Physicochemical Comparison

*Note: The target compound’s molecular formula and weight are inferred from structural analogs in the evidence.

Key Observations:

- Butanoylamino-Propanoic Acid (C₁₅H₁₇N₃O₅): The elongated chain and amide linkage may increase metabolic stability but reduce aqueous solubility .

- Acetamide Derivatives (e.g., C₁₇H₁₂Cl₂N₃O₃) : Chlorine substituents and amide groups contribute to electrophilic reactivity, favoring interactions with enzyme active sites (e.g., matrix metalloproteinases) .

Highlights:

- Anticonvulsant Activity : Acetamide derivatives (e.g., ) exhibit potent activity in seizure models, suggesting that the target compound’s carboxylic acid group may offer a balance between potency and solubility.

- Enzyme Inhibition: The phenylpropanoic acid analog’s bulkier substituent may hinder binding to flat enzyme active sites compared to the target compound’s simpler propanoic acid chain .

- Neuroprotective Applications : Methanesulfonamide derivatives (e.g., ) demonstrate the versatility of quinazoline-dione scaffolds in targeting diverse biological pathways.

Biological Activity

3-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoic acid is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This compound belongs to the quinazoline family, known for various pharmacological properties including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical formula for this compound is . The compound features a quinazoline core with a propanoic acid side chain, which is crucial for its biological activity.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of quinazoline derivatives, including this compound against various cancer cell lines. For instance, a series of synthesized quinazoline derivatives demonstrated significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. In vitro studies showed that derivatives of quinazoline exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, compounds similar to this compound displayed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 250 | |

| Escherichia coli | 500 | |

| Pseudomonas aeruginosa | 300 |

Anticonvulsant Activity

Research has indicated that quinazoline derivatives can possess anticonvulsant properties. A study focusing on similar compounds found that they significantly reduced seizure activity in animal models induced by pentylenetetrazole and other convulsants. The mechanism was suggested to involve modulation of GABAergic and adenosinergic pathways .

Case Studies

- Cytotoxicity Evaluation : In a study involving the synthesis of various quinazoline derivatives, the biological evaluation revealed that some derivatives had profound effects on cancer cell viability. The study reported that modifications to the quinazoline structure could enhance cytotoxic effects significantly.

- Antimicrobial Screening : Another study tested a series of quinazoline compounds against clinical isolates of bacteria and fungi. Results indicated that certain derivatives showed potent activity against resistant strains, highlighting their potential as new antimicrobial agents.

Q & A

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to targets like DNA topoisomerase II. Key interactions include hydrogen bonds between the quinazoline-dione core and catalytic residues (e.g., Asn91, Lys168) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, with RMSD <2 Å indicating robust binding .

- QSAR modeling : Hammett constants (σ) of substituents correlate with cytotoxicity, guiding rational design .

What are common side reactions during derivatization, and how can they be mitigated?

Q. Advanced

- Over-oxidation : Excess TBHP may degrade the quinazoline ring. Mitigation: Add TBHP dropwise and monitor via TLC.

- Esterification : Carboxylic acid groups can esterify in alcoholic solvents. Use aprotic solvents (e.g., DMF) during acylations .

- By-product formation : Unreacted isatins form Schiff bases. Purify via silica gel chromatography (eluent: chloroform/methanol, 9:1) .

How do substituents on the quinazoline core influence bioactivity?

Q. Advanced

- Electron-withdrawing groups (NO₂, Cl) : Enhance DNA intercalation via increased π-π stacking, improving cytotoxicity (e.g., IC₅₀ values drop by 30–50% in DU145 cells) .

- Hydrophobic side chains (e.g., benzyl) : Improve membrane permeability but may reduce solubility. Balance via PEGylation or sulfonate introduction .

- Positional effects : Substituents at C6 (quinazoline) exhibit stronger topoisomerase inhibition than C2 analogs .

What analytical techniques resolve low-yield issues in coupling reactions?

Q. Advanced

- HPLC-MS : Identifies unreacted starting materials or hydrolyzed intermediates. Adjust pH or stoichiometry based on findings.

- ¹H NMR kinetics : Tracks reaction progress by monitoring isatin carbonyl proton disappearance (δ 9.8–10.2 ppm) .

- X-ray crystallography : Resolves steric clashes in bulky derivatives (e.g., ortho-substituted aryl groups), guiding redesign .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.